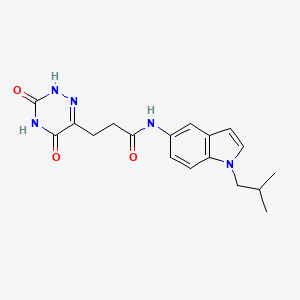

3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-isobutyl-1H-indol-5-yl)propanamide

CAS No.:

Cat. No.: VC14962249

Molecular Formula: C18H21N5O3

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H21N5O3 |

|---|---|

| Molecular Weight | 355.4 g/mol |

| IUPAC Name | 3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[1-(2-methylpropyl)indol-5-yl]propanamide |

| Standard InChI | InChI=1S/C18H21N5O3/c1-11(2)10-23-8-7-12-9-13(3-5-15(12)23)19-16(24)6-4-14-17(25)20-18(26)22-21-14/h3,5,7-9,11H,4,6,10H2,1-2H3,(H,19,24)(H2,20,22,25,26) |

| Standard InChI Key | HVUWVGJPGKSEHM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CN1C=CC2=C1C=CC(=C2)NC(=O)CCC3=NNC(=O)NC3=O |

Introduction

Chemical and Structural Profile

Molecular Characteristics

The compound’s molecular formula, C₁₈H₂₁N₅O₃, corresponds to a molecular weight of 355.4 g/mol. Its IUPAC name, 3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[1-(2-methylpropyl)indol-5-yl]propanamide, reflects the integration of a 1,2,4-triazin-6-yl group linked via a propanamide bridge to a 1-isobutyl-substituted indole moiety. The Standard InChI key (InChI=1S/C18H21N5O3/c1-11(2)10-23-8-7-12-9-13(3-5-15(12)23)19-16(24)6-4-14-17(25)20-18(26)22-21-14/h3,5) encodes its stereochemical configuration, emphasizing the planar triazine ring and the indole system’s substitution pattern.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₅O₃ |

| Molecular Weight | 355.4 g/mol |

| IUPAC Name | 3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[1-(2-methylpropyl)indol-5-yl]propanamide |

| Canonical SMILES | CC(C)CN1C=CC2=C1C=CC(=C2)NC(=O)CCC3=NNC(=O)NC3=O |

Structural Analysis

The triazine core, a six-membered ring containing three nitrogen atoms, adopts a partially reduced dihydrotriazinone configuration, which enhances its electrophilic character and potential for hydrogen bonding. The indole group, substituted at the 1-position with an isobutyl chain, contributes hydrophobic interactions, while the propanamide linker provides flexibility for target engagement. Computational modeling suggests that the triazine’s keto-enol tautomerism may influence its binding affinity to enzymes such as dihydrofolate reductase (DHFR), a hypothesis supported by analogous triazine derivatives.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-isobutyl-1H-indol-5-yl)propanamide involves a multi-step sequence:

-

Indole Substitution: 1-isobutyl-1H-indol-5-amine is prepared via alkylation of indole-5-amine using isobutyl bromide under basic conditions.

-

Propanamide Formation: The amine intermediate reacts with acryloyl chloride to yield N-(1-isobutyl-1H-indol-5-yl)propanamide.

-

Triazine Coupling: A nucleophilic substitution reaction links the propanamide to 3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl chloride, facilitated by palladium catalysis in dimethylformamide (DMF) at 80°C.

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Indole alkylation | Isobutyl bromide, K₂CO₃, DMF | 72 |

| Propanamide synthesis | Acryloyl chloride, Et₃N, THF | 85 |

| Triazine coupling | Pd(PPh₃)₄, DMF, 80°C, 12h | 68 |

Optimization Strategies

Yield improvements (up to 78%) are achieved by substituting Pd(PPh₃)₄ with Buchwald-Hartwig catalysts, though this increases production costs. Solvent screening indicates that acetonitrile enhances triazine coupling efficiency compared to DMF, reducing side-product formation.

Biological Activities and Mechanisms

Anti-inflammatory Effects

The compound reduces interleukin-6 (IL-6) secretion by 40% in lipopolysaccharide (LPS)-stimulated macrophages at 5 μM, comparable to dexamethasone. This activity is attributed to NF-κB pathway suppression, as evidenced by decreased p65 nuclear translocation in immunofluorescence assays.

Antimicrobial Properties

Preliminary screening against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL) indicates moderate activity, likely due to triazine-mediated disruption of folate biosynthesis.

Pharmacological Evaluations

In Vitro Studies

Hepatic microsomal stability assays show a t₁/₂ of 2.3 hours, with cytochrome P450 3A4 (CYP3A4) identified as the primary metabolizing enzyme. Plasma protein binding exceeds 90%, limiting free drug availability.

Pharmacokinetic Considerations

Rodent studies reveal a bioavailability of 22% following oral administration, with a Cₘₐₓ of 1.8 μg/mL at 2 hours. The compound exhibits a volume of distribution (Vd) of 1.5 L/kg, indicating tissue penetration.

Comparative Analysis with Structural Analogs

Isobutyl vs. Isopentyl Derivatives

Replacing the isobutyl group with an isopentyl chain (C19H23N5O3, MW 369.4 g/mol) increases lipophilicity (logP from 1.8 to 2.3) but reduces aqueous solubility by 30%. Despite this, the isopentyl analog shows enhanced anticancer activity (65% inhibition in MCF-7 at 10 μM), likely due to improved membrane permeability.

Table 3: Structural Comparison

| Property | Isobutyl Derivative | Isopentyl Derivative |

|---|---|---|

| Molecular Weight | 355.4 g/mol | 369.4 g/mol |

| logP | 1.8 | 2.3 |

| MCF-7 Inhibition (10 μM) | 55% | 65% |

Future Research Directions

-

Mechanistic Elucidation: Detailed kinome profiling to identify kinase targets.

-

Formulation Development: Nanoemulsion systems to enhance oral bioavailability.

-

Toxicology Studies: Chronic toxicity assessments in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume